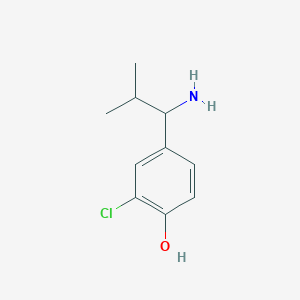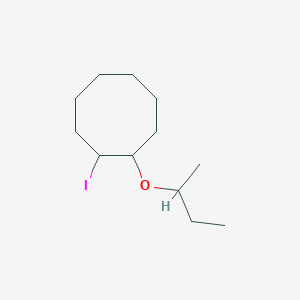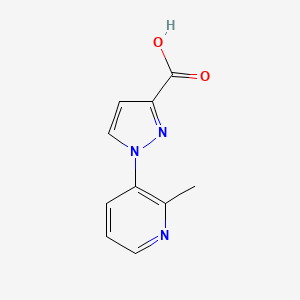![molecular formula C9H9N3O3 B13302673 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yloxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions:
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a similar prop-2-yn-1-yloxy group and has applications in medicinal chemistry.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound contains a pyrimidine ring and has been studied for its anti-HIV activity.
Uniqueness
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
2-methyl-4-(prop-2-ynoxyamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-3-4-15-12-8-7(9(13)14)5-10-6(2)11-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
WWVZIFLVFIBJJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)NOCC#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B13302614.png)


amine](/img/structure/B13302636.png)
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)

![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
